molecular formula C22H15N3O4 B10888512 1-{3-[2-Nitro-4-(quinoxalin-2-yl)phenoxy]phenyl}ethanone

1-{3-[2-Nitro-4-(quinoxalin-2-yl)phenoxy]phenyl}ethanone

Cat. No.: B10888512
M. Wt: 385.4 g/mol
InChI Key: NQCBEMVUMWHROO-UHFFFAOYSA-N
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Description

1-{3-[2-NITRO-4-(2-QUINOXALINYL)PHENOXY]PHENYL}-1-ETHANONE is a complex organic compound characterized by its unique structure, which includes a quinoxaline moiety and a nitrophenyl group

Preparation Methods

The synthesis of 1-{3-[2-NITRO-4-(2-QUINOXALINYL)PHENOXY]PHENYL}-1-ETHANONE typically involves multiple steps, starting with the preparation of the quinoxaline derivative. One common method involves the reaction of 2-nitroaniline with glyoxal to form the quinoxaline ring. This intermediate is then reacted with 2-bromo-4-nitrophenol under basic conditions to form the phenoxy derivative. Finally, the phenoxy derivative is coupled with acetophenone under acidic conditions to yield the target compound .

Chemical Reactions Analysis

1-{3-[2-NITRO-4-(2-QUINOXALINYL)PHENOXY]PHENYL}-1-ETHANONE undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-{3-[2-NITRO-4-(2-QUINOXALINYL)PHENOXY]PHENYL}-1-ETHANONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{3-[2-NITRO-4-(2-QUINOXALINYL)PHENOXY]PHENYL}-1-ETHANONE involves its interaction with specific molecular targets. The quinoxaline moiety can intercalate with DNA, disrupting replication and transcription processes. Additionally, the nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components .

Comparison with Similar Compounds

Similar compounds to 1-{3-[2-NITRO-4-(2-QUINOXALINYL)PHENOXY]PHENYL}-1-ETHANONE include other quinoxaline derivatives such as:

The uniqueness of 1-{3-[2-NITRO-4-(2-QUINOXALINYL)PHENOXY]PHENYL}-1-ETHANONE lies in its combined structural features, which confer a distinct set of chemical and biological properties.

Properties

Molecular Formula

C22H15N3O4

Molecular Weight

385.4 g/mol

IUPAC Name

1-[3-(2-nitro-4-quinoxalin-2-ylphenoxy)phenyl]ethanone

InChI

InChI=1S/C22H15N3O4/c1-14(26)15-5-4-6-17(11-15)29-22-10-9-16(12-21(22)25(27)28)20-13-23-18-7-2-3-8-19(18)24-20/h2-13H,1H3

InChI Key

NQCBEMVUMWHROO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)OC2=C(C=C(C=C2)C3=NC4=CC=CC=C4N=C3)[N+](=O)[O-]

Origin of Product

United States

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